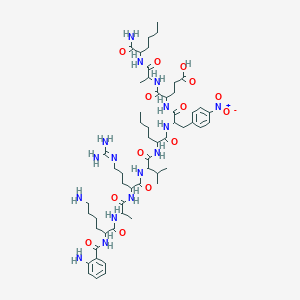

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide

Overview

Description

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide (CAS: 141223-69-0) is a synthetic peptide with a molecular formula of C₅₆H₈₈N₁₆O₁₄ and a molecular weight of 1209.4 g/mol . It is characterized by an anthranilyl (2-aminobenzoyl) group at the N-terminus and a p-nitro-Phe residue within its sequence. This compound is commercially available as HIV Protease Substrate IV, indicating its primary application in studying protease enzymatic activity and inhibitor screening .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process is optimized to ensure high purity and yield, meeting the stringent requirements for research applications .

Chemical Reactions Analysis

Types of Reactions

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide primarily undergoes hydrolysis reactions when interacting with proteases. These reactions involve the cleavage of peptide bonds within the molecule.

Common Reagents and Conditions

Proteases: Enzymes such as HIV protease are commonly used to catalyze the hydrolysis of this peptide.

Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH for enzyme activity.

Temperature: Reactions are often conducted at physiological temperatures (37°C) to mimic biological conditions.

Major Products

The hydrolysis of this compound by HIV protease results in smaller peptide fragments. The specific cleavage sites and resulting products depend on the enzyme’s specificity .

Scientific Research Applications

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide is widely used in scientific research, particularly in the following areas:

Biochemistry: It serves as a model substrate to investigate protease mechanisms and kinetics.

Drug Development: The compound is used in screening assays to identify potential protease inhibitors.

Enzyme Activity Assays: It is employed in various assays to measure the activity of proteases and other enzymes.

Mechanism of Action

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide exerts its effects by serving as a substrate for proteases, particularly HIV protease. The enzyme recognizes specific peptide bonds within the molecule and catalyzes their hydrolysis. This process involves the formation of an enzyme-substrate complex, followed by cleavage of the peptide bond and release of the reaction products .

Comparison with Similar Compounds

Key Features :

- Structural Modifications: The inclusion of norleucine (Nle) enhances metabolic stability, while the p-nitro-Phe residue improves UV detectability in assays.

- Storage : Requires storage at -20°C to maintain stability, reflecting its sensitivity to degradation .

- Safety : Classified under GHS hazard codes H315, H319, and H335, indicating risks of skin/eye irritation and respiratory toxicity .

Structural and Functional Analogues

The compound belongs to a class of modified peptides used in protease research. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of Key Peptides and Derivatives

Key Observations :

Anthranilyl Group vs. Dinitrobenzoyl Group :

- The anthranilyl group in the target compound enhances binding specificity to HIV protease compared to the dinitrobenzoyl group in (R)-N-(3,5-dinitrobenzoyl)-phenylglycine propylamide, which is primarily used in chiral separations .

- Anthranilic acid derivatives (e.g., methyl anthranilate) lack peptide backbones and are smaller molecules, limiting their utility in protease studies .

Sequence-Specific Modifications: Substitution of norleucine (Nle) for methionine in similar substrates (e.g., HIV Protease Substrate III) reduces oxidation susceptibility, improving assay reproducibility . The p-nitro-Phe residue provides a distinct UV absorbance peak at 310 nm, enabling real-time enzymatic activity monitoring, a feature absent in non-modified phenylalanine analogues .

Thermodynamic Stability :

- While anthranilic acid itself exhibits a melting point of ~417.8 K and ΔfusH of 20.5 kJ/mol , the peptide’s stability is governed by its sequence and modifications. Storage at -20°C is critical to prevent hydrolysis of amide bonds, a common degradation pathway in peptides .

Biological Activity

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide (CAS: 141223-69-0) is a synthetic peptide that has garnered attention primarily for its role as a substrate in biochemical assays, particularly for the human immunodeficiency virus type 1 (HIV-1) protease. This compound, characterized by its complex structure, exhibits significant biological activity and potential implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 1209.4 g/mol. The compound is notable for its specific sequence of amino acids which contributes to its function as a substrate for HIV-1 protease.

| Property | Value |

|---|---|

| Molecular Formula | C₅₆H₈₈N₁₆O₁₄ |

| Molecular Weight | 1209.4 g/mol |

| CAS Number | 141223-69-0 |

| Biological Role | HIV-1 protease substrate |

Role as an HIV-1 Protease Substrate

This compound is primarily utilized in research to measure the activity of HIV-1 protease. The compound acts as a substrate, where the enzyme cleaves specific peptide bonds, facilitating the study of protease kinetics and inhibition.

The mechanism involves the binding of the peptide to the active site of the HIV-1 protease, leading to hydrolysis at specific sites within the peptide sequence. The presence of the p-nitrophenyl group enhances the spectrophotometric detection of cleavage products, allowing for precise measurement of enzymatic activity.

Research Findings

Recent studies have focused on optimizing substrates for enhanced sensitivity and specificity in HIV-1 protease assays. This compound has been shown to exhibit favorable kinetic parameters compared to other substrates.

Case Studies

- Kinetic Analysis : A study published in Biochemical and Biophysical Research Communications illustrated that this compound demonstrated a Km value of approximately 22 µM and a k_cat value indicative of efficient substrate turnover under assay conditions .

- Inhibition Studies : Research has also explored various inhibitors against HIV-1 protease using this substrate, revealing insights into drug resistance mechanisms and paving the way for developing new antiviral therapies .

Safety and Handling

This compound is classified with several safety warnings:

Q & A

Q. What are the key structural features of Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide, and how do they influence synthesis strategies?

Level: Basic

Answer:

The peptide contains non-canonical residues (e.g., Nle [norleucine], p-nitro-Phe) and an anthranilyl group at the N-terminus, which introduces steric hindrance and photochemical properties. The C-terminal amidation reduces charge and enhances stability against proteases . Synthesis requires:

- Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry to accommodate acid-sensitive residues.

- Coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation, particularly for sterically hindered residues .

- Post-synthetic modifications: The anthranilyl group may require selective deprotection or late-stage conjugation to avoid side reactions .

Q. How can researchers validate the purity and identity of this peptide post-synthesis?

Level: Basic

Answer:

Use orthogonal analytical methods:

- HPLC : Reverse-phase HPLC with a C18 column (e.g., TSKgel Amide-80) to assess purity (≥95% threshold) and resolve hydrophobic residues like Nle and p-nitro-Phe .

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight, particularly verifying the anthranilyl group’s incorporation (+119 Da) and C-terminal amidation (-17 Da vs. free acid) .

- Circular Dichroism (CD) : To probe secondary structure in solution, though solubility challenges may require co-solvents like DMSO .

Q. What experimental strategies mitigate racemization during solid-phase synthesis of complex peptides like this?

Level: Advanced

Answer:

Racemization risks arise during coupling of bulky residues (e.g., p-nitro-Phe) or prolonged activation steps:

- Low-temperature coupling : Perform reactions at 4°C to slow base-catalyzed racemization .

- Coupling additives : Use HOBt (hydroxybenzotriazole) or OxymaPure to accelerate activation and reduce side reactions .

- Monitoring : Incorporate Marfey’s reagent post-cleavage to detect D-amino acid contamination via HPLC .

Q. How can researchers resolve contradictions in bioactivity data for this peptide across different assays?

Level: Advanced

Answer:

Discrepancies may stem from assay conditions or peptide stability:

- Buffer optimization : Test solubility in varied pH (e.g., 7.4 vs. 6.5) and ionic strength to mimic physiological environments .

- Stability assays : Use LC-MS to track degradation products in cell culture media over 24–48 hours .

- Control experiments : Include scrambled-sequence analogs to distinguish target-specific effects from nonspecific interactions .

Q. What methodologies are recommended for studying this peptide’s enzyme inhibition or substrate activity?

Level: Advanced

Answer:

The p-nitro-Phe residue suggests potential as a chromogenic substrate for proteases (e.g., cathepsins or thrombin):

- Kinetic assays : Monitor p-nitroaniline release at 405–410 nm under standardized conditions (pH 7.5, 37°C) .

- Competitive inhibition : Co-incubate with fluorogenic substrates (e.g., DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS) to calculate Ki values .

- Crystallography : Co-crystallize with target enzymes (e.g., NS3 protease) to map binding interactions .

Q. How can solubility challenges be addressed during in vitro and in vivo studies?

Level: Advanced

Answer:

Hydrophobic residues (e.g., Nle, p-nitro-Phe) often reduce aqueous solubility:

- Co-solvents : Use ≤5% DMSO or cyclodextrins for in vitro assays; validate cytotoxicity in controls .

- PEGylation : Conjugate polyethylene glycol (PEG) to the N-terminus to enhance bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .

Q. What are the best practices for ensuring batch-to-batch reproducibility in synthesis?

Level: Basic

Answer:

- Resin selection : Use pre-loaded Wang resin for C-terminal amidation to minimize variability .

- Quality control : Standardize HPLC gradients and MS parameters across batches .

- Storage : Lyophilize peptides and store at -80°C under argon to prevent oxidation of p-nitro-Phe .

Q. How does the anthranilyl group influence the peptide’s spectroscopic properties and functional assays?

Level: Advanced

Answer:

The anthranilyl moiety absorbs in the UV range (λ~320 nm), which may interfere with fluorescence-based assays:

- Quenching controls : Use Trp or Tyr mutants to isolate fluorescence signals .

- Raman spectroscopy : Leverage the amide I band (~1660 cm⁻¹) to study conformational changes without UV interference .

Q. What computational tools can predict this peptide’s interactions with biological targets?

Level: Advanced

Answer:

- Molecular docking (AutoDock Vina) : Model interactions with proteases using the p-nitro-Phe as an anchor .

- MD simulations (GROMACS) : Simulate solvation effects on the anthranilyl group over 100-ns trajectories .

- Machine learning : Train models on peptide-enzyme datasets to predict Ki values .

Q. How can researchers validate target engagement in cellular models?

Level: Advanced

Answer:

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins post-treatment .

- CRISPR knockouts : Use C. neoformans strains lacking putative targets to confirm mechanism .

- Flow cytometry : Track intracellular peptide uptake using fluorescent tags (e.g., FITC) .

Properties

IUPAC Name |

4-[[2-[2-[[2-[[2-[2-[[6-amino-2-[(2-aminobenzoyl)amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[(1-amino-1-oxohexan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H88N16O14/c1-7-9-18-38(46(59)75)65-47(76)32(5)64-51(80)42(26-27-44(73)74)68-54(83)43(30-34-22-24-35(25-23-34)72(85)86)70-52(81)39(19-10-8-2)69-55(84)45(31(3)4)71-53(82)41(21-15-29-62-56(60)61)66-48(77)33(6)63-50(79)40(20-13-14-28-57)67-49(78)36-16-11-12-17-37(36)58/h11-12,16-17,22-25,31-33,38-43,45H,7-10,13-15,18-21,26-30,57-58H2,1-6H3,(H2,59,75)(H,63,79)(H,64,80)(H,65,76)(H,66,77)(H,67,78)(H,68,83)(H,69,84)(H,70,81)(H,71,82)(H,73,74)(H4,60,61,62) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBJVWUVNVSLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H88N16O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475106 | |

| Record name | Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1209.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141223-69-0 | |

| Record name | Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.